![molecular formula C12H16N2O2S B14675733 N-[(Dimethylcarbamothioyl)oxy]-N,4-dimethylbenzamide CAS No. 38559-37-4](/img/structure/B14675733.png)
N-[(Dimethylcarbamothioyl)oxy]-N,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Dimethylcarbamothioyl)oxy]-N,4-dimethylbenzamide is an organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique chemical structure, which includes a dimethylcarbamothioyl group attached to a benzamide core. The presence of sulfur and nitrogen atoms in its structure contributes to its reactivity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Dimethylcarbamothioyl)oxy]-N,4-dimethylbenzamide typically involves the reaction of dimethylthiocarbamoyl chloride with a suitable benzamide derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For instance, dimethylthiocarbamoyl chloride can be synthesized by chlorination of tetramethylthiuram disulfide . The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent product quality. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
N-[(Dimethylcarbamothioyl)oxy]-N,4-dimethylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylcarbamothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols. These products have diverse applications in various fields, including pharmaceuticals and materials science .
Aplicaciones Científicas De Investigación
N-[(Dimethylcarbamothioyl)oxy]-N,4-dimethylbenzamide has a wide range of scientific research applications:
Biology: It is used in biochemical studies to investigate enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-[(Dimethylcarbamothioyl)oxy]-N,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biochemical pathways, leading to various biological effects . The molecular targets and pathways involved depend on the specific application and the nature of the compound’s interaction with the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-[(Dimethylcarbamothioyl)oxy]-N,4-dimethylbenzamide include:
- Dimethylthiocarbamoyl chloride
- Methyl 2-[(dimethylcarbamothioyl)oxy]-4-methoxybenzoate
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and versatility in chemical reactions. The presence of both sulfur and nitrogen atoms in its structure allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
38559-37-4 |
|---|---|
Fórmula molecular |
C12H16N2O2S |
Peso molecular |
252.33 g/mol |
Nombre IUPAC |
O-[methyl-(4-methylbenzoyl)amino] N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C12H16N2O2S/c1-9-5-7-10(8-6-9)11(15)14(4)16-12(17)13(2)3/h5-8H,1-4H3 |
Clave InChI |
FBIVSJQZWPHJGV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)N(C)OC(=S)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


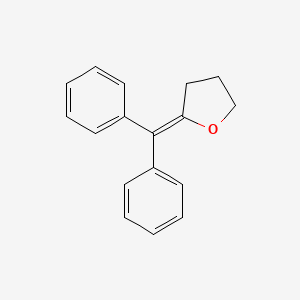
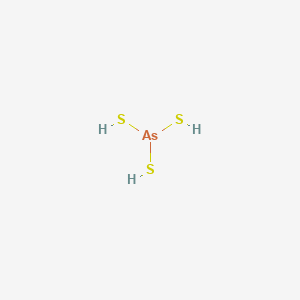
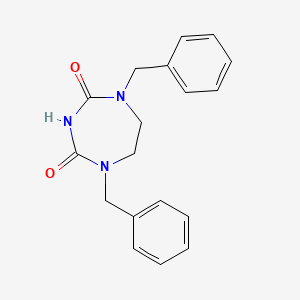
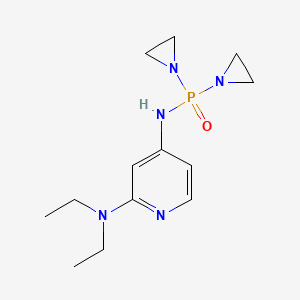

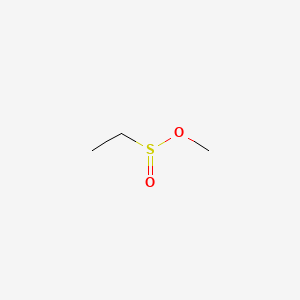
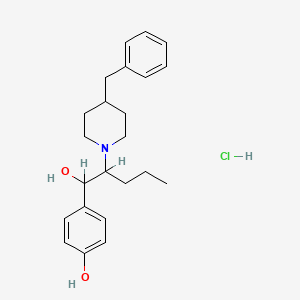

![Phenol, 2-[[(2-hydroxyphenyl)amino]methyl]-](/img/structure/B14675693.png)
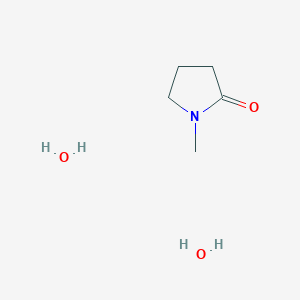
![1,3-Dimethyl-2-(naphtho[2,1-b]furan-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium chloride](/img/structure/B14675698.png)



